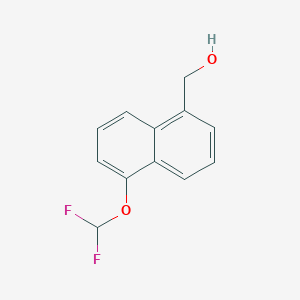

1-(Difluoromethoxy)naphthalene-5-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

[5-(difluoromethoxy)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12,15H,7H2 |

InChI Key |

SGCIRBJYPMKICF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)OC(F)F)CO |

Origin of Product |

United States |

Historical Context and Evolution of Naphthalene Core Functionalization in Chemical Synthesis

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, was first isolated from coal tar in the early 1820s. wikipedia.org Its discovery marked a pivotal moment, demonstrating that coal could be a source of valuable chemical compounds beyond its use as a fuel. encyclopedia.com The structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org

Historically, the functionalization of the naphthalene core was dominated by electrophilic aromatic substitution reactions. numberanalytics.com However, controlling the regioselectivity of these reactions proved to be a significant challenge, often dependent on the directing effects of pre-existing functional groups. numberanalytics.com The development of more sophisticated synthetic methodologies has been a central theme in the evolution of naphthalene chemistry.

The primary industrial source of naphthalene has traditionally been coal tar, where it is the most abundant single component. wikipedia.org In modern chemical synthesis, a range of techniques are employed to introduce functional groups onto the naphthalene scaffold with greater precision. These methods are crucial for accessing a diverse array of naphthalene derivatives with tailored properties. The functionalization of the naphthalene ring system continues to be an active area of research, with applications in the synthesis of pharmaceuticals, dyes, and advanced materials. nih.govlifechemicals.com

Academic Significance of Difluoromethoxy Moieties in Contemporary Molecular Design

The incorporation of fluorine and fluorinated groups into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to modulate their properties. researchgate.net The difluoromethoxy group (-OCF₂H) has garnered particular attention due to its unique electronic and steric characteristics. nih.gov

The synthesis of molecules containing the difluoromethoxy group has been an area of increasing focus, with the development of novel methods to introduce this valuable functional moiety. nih.gov The unique combination of properties conferred by the difluoromethoxy group makes it a powerful tool in the design of new pharmaceuticals and functional materials.

Research Landscape and Scholarly Avenues for 1 Difluoromethoxy Naphthalene 5 Methanol Within Chemical Sciences

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound suggests two primary strategic pathways. The analysis involves disconnecting the molecule at its key functional groups—the difluoromethoxy ether and the hydroxymethyl group—to identify plausible precursors. pharmacy180.com

Pathway A: This approach prioritizes the formation of the C-O bond of the difluoromethoxy group. The disconnection of this bond leads to the key intermediate, 1-hydroxynaphthalene-5-methanol, and a source of difluorocarbene (:CF₂). This pathway is advantageous as the O-difluoromethylation of phenolic hydroxyl groups is a well-established transformation.

Pathway B: An alternative strategy involves disconnecting the C-C bond of the hydroxymethyl group at the 5-position. This would start from a pre-functionalized 1-(difluoromethoxy)naphthalene (B3058840) derivative, such as one bearing a carboxyl or aldehyde group at the C5 position, which would then be reduced to the target alcohol. This route relies on the successful regioselective functionalization of the 1-(difluoromethoxy)naphthalene scaffold at the remote C5 position.

Considering the robustness and high yields often associated with the O-difluoromethylation of naphthols, Pathway A, which utilizes a 1,5-disubstituted naphthalene precursor, represents a more direct and feasible synthetic route.

Strategies for Regioselective Functionalization of the Naphthalene Scaffold

The synthesis of this compound is contingent on the successful and controlled functionalization of the naphthalene ring at two specific positions. Naphthalene synthesis and functionalization are active areas of research due to the prevalence of this moiety in pharmaceuticals and materials science. nih.gov Traditional electrophilic aromatic substitution can be difficult to control regioselectively. nih.gov Therefore, modern methods focus on directed C-H activation and the use of pre-functionalized starting materials to achieve the desired substitution patterns. nih.govrsc.orgacs.orgresearchgate.net

Approaches to Naphthalene-5-methanol Architectures

The construction of the naphthalene-5-methanol core, specifically with a hydroxyl group at the 1-position, is a critical step. One viable precursor is 5-hydroxynaphthalene-1-carboxylic acid, a known natural product and synthetic intermediate. biosynth.comnih.gov The synthesis of such compounds can be achieved through methods like the Kolbe-Schmitt reaction, which involves the carboxylation of alkali metal salts of phenols (or naphthols) with carbon dioxide. google.com Ruthenium-catalyzed reactions have also been developed for the remote C5-selective functionalization of naphthalene derivatives, allowing for the installation of various functional groups. acs.orgdntb.gov.ua

Once a precursor like 5-hydroxynaphthalene-1-carboxylic acid or 5-hydroxy-1-naphthaldehyde is obtained, the methanol group can be formed through standard reduction protocols. The carboxylic acid can be reduced to the primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Similarly, an aldehyde group, which could be installed via formylation reactions, is readily reduced to an alcohol using milder reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.neted.gov The synthesis of related structures, such as 1,5-bis(bromomethyl)naphthalene, further demonstrates the accessibility of the 1,5-disubstituted naphthalene framework. acs.orgnih.gov

Introduction of the Difluoromethoxy Group at the 1-Position

The introduction of the difluoromethoxy (-OCF₂H) group is a key transformation in medicinal chemistry for enhancing properties like metabolic stability and lipophilicity. cas.cnchinesechemsoc.org This is typically achieved by the O-difluoromethylation of a precursor hydroxyl group, in this case, the 1-hydroxy group of a naphthalene-5-methanol intermediate. The reaction proceeds via the generation of difluorocarbene (:CF₂), a reactive intermediate that inserts into the O-H bond of the deprotonated naphthol. cas.cnchinesechemsoc.orgnih.govsemanticscholar.org

The direct difluoromethylation of phenols and naphthols is a widely used method. nih.gov The reaction is initiated by a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenolate (B1203915) or naphthalenolate anion. This anion then traps the in-situ generated difluorocarbene. cas.cn The efficiency of this trapping is generally high for phenols, making it a preferred method. researchgate.netcas.cn The reaction of difluorocarbene with the nucleophile is typically faster than its reaction with the base used for its generation. cas.cn

Significant progress has been made in developing safe and efficient difluorocarbene precursors to replace older, hazardous, or ozone-depleting reagents like HCF₂Cl. cas.cnnih.gov Modern precursors offer milder reaction conditions and broader functional group tolerance. cas.cnsioc.ac.cn

A prominent example is Diethyl (bromodifluoromethyl)phosphonate [BrCF₂P(O)(OEt)₂]. This commercially available liquid reagent undergoes facile P-C bond cleavage upon basic hydrolysis, even at low temperatures, to generate difluorocarbene. cas.cnresearchgate.netfishersci.cacymitquimica.com This method provides good to excellent yields for the difluoromethylation of phenols under mild conditions. researchgate.netrsc.orgnih.gov

Another widely used precursor is (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br). It serves as a practical and efficient difluorocarbene source for the difluoromethylation of both phenols and alcohols. sioc.ac.cnnih.govresearchgate.net Reactions with TMSCF₂Br are often performed under weakly basic or acidic conditions and proceed smoothly. nih.govresearchgate.netacs.org

Other advanced reagents include S-(difluoromethyl)sulfonium salts, which are bench-stable and effectively convert phenols to their corresponding aryl difluoromethyl ethers in the presence of a base like lithium hydroxide. nih.gov

| Precursor | Typical Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH, K₃PO₄) in Acetonitrile/Water | Commercially available; mild conditions (-78°C to RT); eco-friendly phosphate (B84403) byproduct. | cas.cnresearchgate.net |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base (e.g., KOAc, KFHF) in a two-phase system (e.g., DCM/Water) or solvent-free. | Highly efficient; applicable to a wide range of substrates including alcohols; suitable for mechanosynthesis. | sioc.ac.cnnih.govresearchgate.net |

| S-(difluoromethyl)sulfonium salt | Base (e.g., LiOH) | Bench-stable solid; good to excellent yields for phenols and thiophenols. | nih.gov |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | High temperature in a polar aprotic solvent (e.g., DMF) | Cost-effective but requires high temperatures and careful control of CO₂ release. | cas.cn |

Mechanochemical synthesis, utilizing techniques like ball milling, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. chinesechemsoc.orgchinesechemsoc.org These solvent-free reactions can lead to higher yields, shorter reaction times, and a significant reduction in chemical waste. chinesechemsoc.orgresearchgate.net

The difluoromethylation of alcohols has been successfully demonstrated using mechanochemical methods. chinesechemsoc.orgchinesechemsoc.org In a typical procedure, an alcohol, a difluorocarbene precursor like TMSCF₂Br, an activator (e.g., KFHF), and a grinding auxiliary are milled at room temperature. chinesechemsoc.orgchinesechemsoc.org This protocol has been shown to be effective for primary, secondary, and tertiary alcohols, yielding the corresponding difluoromethyl ethers in excellent yields after reaction times as short as one hour. chinesechemsoc.orgchinesechemsoc.org While these studies have focused on alcohols, the principles are applicable to phenols and naphthols, offering a green chemistry route for the synthesis of O-difluoromethylated aromatic compounds. researchgate.net

Multistep Synthesis and Protecting Group Strategies

A plausible multistep synthesis for this compound could commence from a readily available naphthalene precursor, such as 1,5-dihydroxynaphthalene (B47172) or a suitably functionalized naphthalene derivative. A key challenge in the synthesis is the selective functionalization of the C1 and C5 positions and the management of the reactive hydroxyl and hydroxymethyl groups. Protecting groups are crucial to prevent unwanted side reactions during the synthetic sequence. jocpr.comwikipedia.org

One potential synthetic route could begin with the selective protection of one hydroxyl group of 1,5-dihydroxynaphthalene. Common protecting groups for hydroxyl functions include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), or benzyl (B1604629) ethers, which offer varying stability and deprotection conditions. jocpr.com Following the protection of one hydroxyl group, the remaining free hydroxyl at the C5 position could be converted to the desired methanol functionality. This could be achieved through a series of steps, for instance, conversion to a triflate, followed by a palladium-catalyzed carbonylation to form an ester, which can then be reduced to the primary alcohol.

Alternatively, a more direct approach for the introduction of the methanol group might involve a formylation reaction, such as the Vilsmeier-Haack reaction, on a protected 1-naphthol (B170400) derivative, followed by reduction of the resulting aldehyde to the alcohol.

Once the methanol group (or its protected form) is in place at the C5 position, the synthetic focus would shift to the introduction of the difluoromethoxy group at the C1 position. This is typically achieved by reacting the deprotected naphthol with a difluorocarbene precursor. nih.gov The choice of protecting group for the C5-methanol is critical here, as it must be stable under the conditions of both the difluoromethoxylation reaction and any preceding steps, yet be removable without affecting the newly formed difluoromethoxy ether. An orthogonal protecting group strategy would be highly advantageous, allowing for the selective deprotection of one group in the presence of another. organic-chemistry.org For example, a silyl ether protecting the C5-methanol could be removed under acidic conditions or with fluoride (B91410) ions, while a benzyl ether at the C1-hydroxyl (if this route was chosen) could be cleaved by hydrogenolysis.

A hypothetical multi-step synthesis is outlined below:

Starting Material: 5-bromo-1-naphthol.

Protection: The hydroxyl group of 5-bromo-1-naphthol is protected, for example, as a TBDMS ether.

Introduction of the Methanol Precursor: The protected bromonaphthalene undergoes a lithium-halogen exchange followed by reaction with a suitable electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group, or carbon dioxide to introduce a carboxylic acid group at the 5-position.

Reduction: The formyl or carboxyl group is then reduced to the hydroxymethyl group using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. libretexts.orglibretexts.org

Deprotection: The TBDMS protecting group is removed from the C1-hydroxyl.

Difluoromethoxylation: The resulting 1-hydroxy-naphthalene-5-methanol is then subjected to difluoromethoxylation. This reaction often utilizes a source of difluorocarbene, which can be generated from various precursors. nih.gov

This sequence highlights the necessity of a carefully planned protecting group strategy to ensure the desired transformations occur at the correct positions without interference from other functional groups.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product in any multi-step synthesis. For the proposed synthesis of this compound, several key steps would require careful optimization.

Difluoromethoxylation: The introduction of the difluoromethoxy group is a critical step. Recent advancements in photoredox catalysis have enabled the difluoromethoxylation of phenols under mild conditions. nih.gov The optimization of this reaction would involve screening various photocatalysts, difluorocarbene precursors, solvents, and light sources. For instance, iridium or ruthenium-based photocatalysts are commonly employed. rsc.org The choice of base and temperature can also significantly influence the reaction efficiency and the formation of byproducts.

Table 1: Hypothetical Optimization of Difluoromethoxylation of a Naphthol Precursor

| Entry | Photocatalyst | Difluorocarbene Source | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | fac-Ir(ppy)₃ | BrCF₂CO₂H | Acetonitrile | Cs₂CO₃ | 45 |

| 2 | Ru(bpy)₃(PF₆)₂ | BrCF₂CO₂H | Acetonitrile | Cs₂CO₃ | 55 |

| 3 | fac-Ir(ppy)₃ | TMSCF₂Br | DMF | K₂CO₃ | 62 |

| 4 | Ru(bpy)₃(PF₆)₂ | TMSCF₂Br | DMF | K₂CO₃ | 70 |

Reduction Step: The reduction of a naphthaldehyde or naphthoic acid derivative to the corresponding alcohol is another key transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to over-reduction or side reactions. libretexts.org Optimization would involve comparing different reducing agents, such as the milder sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H), and adjusting the reaction temperature and time. The solvent choice (e.g., THF, ethanol, or a mixture) can also impact the reaction rate and selectivity.

Table 2: Potential Optimization of the Reduction of a Naphthalene-5-carbaldehyde Derivative

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 2 | 85 |

| 2 | NaBH₄ | Ethanol | 0 | 4 | 88 |

| 3 | LiAlH₄ | THF | 0 to 25 | 1 | 95 |

| 4 | DIBAL-H | Toluene | -78 | 3 | 92 |

In an academic setting, the synthesis would likely be performed on a small scale, allowing for thorough investigation of these parameters to establish a robust and high-yielding protocol. Each step would be monitored by techniques such as thin-layer chromatography (TLC), and the products purified by column chromatography to ensure high purity. The structure and identity of the intermediates and the final product would be confirmed using spectroscopic methods like NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Data Interpretation

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each magnetically active nucleus in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, difluoromethoxy, and hydroxymethyl protons. The naphthalene ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the 1,5-substitution pattern. The difluoromethoxy group's proton (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms, with a characteristic large coupling constant (JHF ≈ 72 Hz). rsc.org The methylene (B1212753) protons of the methanol group (-CH₂OH) would likely appear as a singlet, while the hydroxyl proton (-OH) would be a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten naphthalene carbons, the difluoromethoxy carbon, and the methanol carbon. The aromatic carbons will resonate in the δ 110-150 ppm range. The difluoromethoxy carbon (-OCHF₂) is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift for the benzylic carbon of the methanol group would be observed in the δ 60-70 ppm range.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides specific information about the fluorine-containing moiety. For the difluoromethoxy group, a single resonance is expected since the two fluorine atoms are chemically equivalent. This signal would be split into a doublet by the adjacent proton (²JHF), corresponding to the triplet observed in the ¹H NMR spectrum. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.0 - 8.5 | Multiplets (m), Doublets (d) | ~7-9 (³JHH), ~1-2 (⁴JHH) | Aromatic (Naphthalene-H) |

| ~6.5 - 7.5 | Triplet (t) | ²JHF ≈ 72 | -OCHF₂ | |

| ~4.8 | Singlet (s) | N/A | -CH₂OH | |

| ¹³C | ~110 - 150 | Singlets (s) | N/A | Aromatic (Naphthalene-C) |

| ~115 | Triplet (t) | ¹JCF ≈ 250-260 | -OCHF₂ | |

| ~65 | Singlet (s) | N/A | -CH₂OH | |

| ¹⁹F | ~ -80 to -90 | Doublet (d) | ²JHF ≈ 72 | -OCHF₂ |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons on each aromatic ring of the naphthalene system, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). epfl.ch This would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the -CH₂OH and -OCHF₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This would be useful to confirm the spatial relationship between the substituents and the naphthalene ring, for example, by observing a correlation between the -OCHF₂ proton and the proton at the C-2 position.

Vibrational Spectroscopy for Probing Molecular Vibrations and Functional Groups

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the methanol group. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene aromatic ring would appear in the 1500-1600 cm⁻¹ region. nasa.gov The most intense and characteristic peaks for the difluoromethoxy group would be the strong C-F stretching bands, typically found in the 1000-1200 cm⁻¹ region. rsc.org C-O stretching vibrations for the ether and alcohol functionalities would also be present in this fingerprint region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-CH₂OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (Naphthalene) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1600 - 1500 | C=C Stretch | Aromatic (Naphthalene) |

| 1200 - 1000 | C-F Stretch (strong) | Difluoromethoxy (-OCHF₂) |

| 1260 - 1000 | C-O Stretch | Ether, Alcohol |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the naphthalene ring system. scispace.commdpi.com The C-H stretching bands would also be visible. While C-F and C-O stretches are typically weaker in Raman spectra compared to FT-IR, their presence would help to build a complete vibrational profile of the molecule.

Electronic Spectroscopy for Understanding Electronic Transitions and Chromophores

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The naphthalene ring system is the primary chromophore in this compound, responsible for its UV absorption. Naphthalene itself exhibits characteristic π → π* transitions. aanda.org The introduction of substituents like -OCHF₂ and -CH₂OH can act as auxochromes, modifying the absorption profile. These groups can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption (molar absorptivity). mdpi.comnih.gov It is anticipated that the UV spectrum of this compound would retain the general features of a substituted naphthalene, with absorption bands likely in the 220-330 nm range. aanda.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of a molecule is dictated by its electronic transitions, primarily the π-π* transitions in aromatic systems like naphthalene. researchgate.net The parent naphthalene molecule exhibits a characteristic UV absorption spectrum with strong peaks in the ultraviolet region. researchgate.netijcesen.com The introduction of substituents onto the naphthalene ring is known to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε), a phenomenon attributable to the electronic effects of the functional groups. ias.ac.in

For this compound, the naphthalene core is functionalized with a difluoromethoxy group (-OCHF2) at the 1-position and a methanol group (-CH2OH) at the 5-position. The difluoromethoxy group is expected to be moderately electron-withdrawing due to the high electronegativity of the fluorine atoms. Conversely, the methanol group is weakly electron-donating. These substitutions are anticipated to perturb the π-electron system of the naphthalene ring, leading to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to unsubstituted naphthalene.

Table 1: Comparative UV-Vis Absorption Data for Naphthalene and its Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Naphthalene | Ethanol | 221, 275, 312 | 133,000, 5,600, 280 |

| 1-Methoxynaphthalene | Data Not Available | 226, 290, 319 | Data Not Available |

| 1-Naphthol | n-Hexane | ~290, ~320 | Data Not Available |

| 2-Naphthol | n-Hexane | ~280, ~330 | Data Not Available |

Luminescence and Fluorescence Spectroscopy of Naphthalene Derivatives

Naphthalene and its derivatives are well-known for their fluorescent properties, making them valuable as molecular probes. nih.gov Unsubstituted naphthalene displays a characteristic fluorescence emission spectrum in the UV region. aatbio.comresearchgate.net The introduction of functional groups can significantly modulate the fluorescence quantum yield, lifetime, and emission wavelength. mdpi.com

The substituents on this compound are expected to influence its luminescent behavior. The methanol group, with its hydroxyl moiety, can participate in hydrogen bonding with protic solvents, which can affect the fluorescence properties. The electron-withdrawing difluoromethoxy group may also impact the excited state dynamics and potentially lead to changes in the fluorescence quantum yield. The fluorescence of naphthalene derivatives is a sensitive indicator of their molecular environment and electronic structure. rsc.org

For comparison, the photophysical properties of several naphthalene derivatives are summarized in Table 2. It is generally observed that substitution can lead to a red shift in the emission spectrum. researchgate.net The specific impact of the -OCHF2 and -CH2OH groups on the fluorescence of the naphthalene core would require experimental investigation, but a shift in the emission wavelength and a change in the fluorescence intensity relative to naphthalene are anticipated.

Table 2: Comparative Fluorescence Data for Naphthalene and its Derivatives

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Naphthalene | Cyclohexane | 286 | 324 | 0.23 |

| 1-(Trimethylsilyl)naphthalene | Cyclohexane | 294 | 328 | 0.30 |

| 1,4-Bis(trimethylsilyl)naphthalene | Cyclohexane | 300 | 333 | 0.33 |

| 4-(Trimethylsilyl)-1-methoxynaphthalene | Cyclohexane | 312 | 327 | 0.65 |

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state structure. While no such study has been reported for this specific compound, data from related naphthalene derivatives can offer insights into the expected structural parameters. For instance, the crystal structure of [3-Hydroxymethyl-1,4-bis(4-methylphenyl)naphthalen-2-yl]methanol reveals details about the geometry of the hydroxymethyl group on a naphthalene ring. nih.gov

In the absence of experimental data for the target compound, a comparative table of crystallographic data for other naphthalene derivatives is presented in Table 3. This data illustrates the typical crystal systems and space groups observed for this class of compounds. The presence of the hydroxyl group in this compound makes it highly likely that hydrogen bonding will be a significant factor in its crystal packing.

Table 3: Comparative Crystallographic Data for Substituted Naphthalenes

| Compound | Crystal System | Space Group | Key Features |

|---|---|---|---|

| 2,6-Dimethylnaphthalene | Orthorhombic | Pbca | Herringbone stacking |

| 2,6-Naphthalenedicarboxylic acid | Triclinic | P-1 | Hydrogen-bonded chains |

| Dimethyl 2,6-naphthalenedicarboxylate | Monoclinic | P21/c | Layered structure |

| [3-Hydroxymethyl-1,4-bis(4-methylphenyl)naphthalen-2-yl]methanol | Triclinic | P-1 | O-H···O hydrogen bonds forming chains |

Investigation of Molecular Conformation and Torsion Angles in Crystalline State

The naphthalene ring system is inherently planar. However, the substituents can exhibit rotational freedom, and their preferred conformation in the crystalline state is determined by a balance of steric and electronic interactions. The torsion angles describing the orientation of the difluoromethoxy and methanol groups relative to the naphthalene plane would be of particular interest.

In the case of this compound, the C(2)-C(1)-O-C(H)F2 and C(6)-C(5)-C(H2)-OH torsion angles would define the conformation of the substituents. Steric hindrance between the substituents and the adjacent hydrogen atoms on the naphthalene ring will play a crucial role in determining these angles. In similar structures, such as dimethyl 2,6-naphthalenedicarboxylate, the ester group is found to be twisted out of the mean ring plane. nih.gov A similar deviation from planarity would be expected for the substituents of this compound to minimize steric strain. The presence of intermolecular hydrogen bonding involving the methanol group could also influence the observed conformation in the solid state. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Difluoromethoxy Naphthalene 5 Methanol

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods, particularly those based on Density Functional Theory (DFT), provide a reliable framework for predicting molecular structure and electronic properties.

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the ground state geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost. youtube.comarxiv.org For 1-(difluoromethoxy)naphthalene-5-methanol, a DFT functional such as B3LYP, combined with a basis set like 6-31G(d,p), would be employed to perform a full geometry optimization. youtube.com

The optimization process systematically adjusts the positions of all atoms in the molecule to find the arrangement with the lowest possible electronic energy. arxiv.org This process would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. For the naphthalene (B1677914) core, the C-C bond lengths are expected to be in the range of 1.36 to 1.42 Å, characteristic of aromatic systems. The C-O bonds of the difluoromethoxy and methanol (B129727) groups, as well as the C-F bonds, will have lengths and angles influenced by the electronic interplay between the substituents and the aromatic ring. The presence of the electronegative fluorine atoms is anticipated to shorten the adjacent C-O bond and influence the charge distribution across the molecule.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Naphthalene C-C Bond Lengths | 1.36 - 1.43 Å |

| C(1)-O(methoxy) Bond Length | ~1.35 Å |

| O(methoxy)-C(difluoro) Bond Length | ~1.38 Å |

| C-F Bond Lengths | ~1.34 Å |

| C(5)-C(methanol) Bond Length | ~1.51 Å |

| C(methanol)-O(hydroxyl) Bond Length | ~1.43 Å |

| Naphthalene Ring Planarity | Largely planar, with minor puckering |

Note: These are representative values based on DFT studies of similar functionalized naphthalene systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. samipubco.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic excitation. samipubco.comresearchgate.net

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.8 to -6.2 eV |

| LUMO Energy | -1.0 to -1.4 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 to 5.2 eV |

Note: Values are illustrative and based on DFT calculations for substituted naphthalenes. samipubco.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. rsc.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. researchgate.net

For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative regions, indicating electron-rich areas and likely sites for electrophilic attack, are expected to be located around the oxygen atoms of the difluoromethoxy and methanol groups due to their lone pairs of electrons. mdpi.com The π-electron cloud of the naphthalene ring will also contribute to a negative potential above and below the plane of the ring. Conversely, regions of positive potential, which are susceptible to nucleophilic attack, would be found around the hydrogen atoms, particularly the hydroxyl hydrogen of the methanol group and the hydrogen of the difluoromethyl group. researchgate.net The MEP analysis provides a qualitative prediction of the molecule's reactivity and intermolecular interaction patterns. rsc.org

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts of a molecule. acs.orgconicet.gov.ar By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can provide theoretical ¹³C and ¹H NMR spectra that can be compared with experimental data. acs.org

For this compound, the calculated ¹³C NMR spectrum would show distinct signals for each carbon atom. The aromatic carbons of the naphthalene ring are expected to resonate in the typical range of 110-140 ppm. The carbon of the difluoromethoxy group would exhibit a characteristic shift due to the strong deshielding effect of the attached oxygen and two fluorine atoms, likely appearing further downfield. The methanol carbon would also have a specific chemical shift influenced by the adjacent oxygen and the aromatic ring. Similarly, the ¹H NMR spectrum would show signals for the aromatic protons, the methoxy (B1213986) proton, and the protons of the methanol group, with their chemical shifts and coupling patterns providing valuable structural information.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) using the GIAO Method

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Naphthalene Aromatic Carbons | 110 - 140 |

| C1 (attached to -OCF₂H) | ~155 |

| C5 (attached to -CH₂OH) | ~135 |

| Difluoromethyl Carbon (-CF₂H) | 115 - 125 (triplet due to C-F coupling) |

| Methanol Carbon (-CH₂OH) | ~65 |

Note: These are estimated values based on GIAO calculations of analogous structures and empirical NMR data. conicet.gov.ar

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities, which can then be used to generate theoretical IR and Raman spectra. researchgate.netresearchgate.net These theoretical spectra are invaluable for assigning the bands observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. nih.govnasa.gov

The calculated IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be attributed to the O-H stretching vibration of the methanol group. youtube.com Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities would likely be found in the 1000-1300 cm⁻¹ region. Strong bands corresponding to the C-F stretching vibrations are expected in the 1000-1100 cm⁻¹ range. The C=C stretching vibrations of the naphthalene ring would give rise to a series of bands between 1400 and 1600 cm⁻¹. researchgate.net The Raman spectrum would show complementary information, with the aromatic ring vibrations often being particularly strong.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Methanol) | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-O Stretch (Ether and Alcohol) | 1000 - 1300 |

| C-F Stretch | 1000 - 1100 |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 |

Note: These are representative frequency ranges based on computational studies of aromatic alcohols and fluorinated ethers. youtube.comfrontiersin.org

The computational and theoretical modeling of this compound, through methods such as DFT, provides a detailed and predictive understanding of its molecular properties. From the optimized geometry and electronic structure to the predicted NMR, IR, and Raman spectra, these computational tools offer a comprehensive profile of the molecule. While direct experimental and computational data for this specific compound may be limited, the application of established theoretical principles and comparisons with related naphthalene derivatives allow for a scientifically robust and illustrative analysis. Such theoretical studies are indispensable for guiding further experimental investigation and understanding the fundamental chemical nature of novel compounds.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules by calculating vertical transition energies and oscillator strengths. researchgate.net For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are expected to be dominated by π→π* transitions characteristic of the naphthalene chromophore.

The selection of an appropriate functional and basis set is crucial for accuracy. mdpi.com Functionals like B3LYP and CAM-B3LYP, combined with a basis set such as 6-311+G(d,p), are commonly employed for organic molecules to provide a balance between computational cost and accuracy in predicting UV-Vis spectra. mdpi.comru.nl The calculations are typically performed within a solvent model, like the Polarizable Continuum Model (PCM), to account for the influence of a solvent environment on the electronic transitions. researchgate.net

For this compound, the primary absorption bands would be associated with excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. These orbitals are predominantly delocalized over the naphthalene ring system. The difluoromethoxy and methanol substituents are expected to act as auxochromes, causing a slight shift (bathochromic or hypsochromic) of the absorption maxima compared to unsubstituted naphthalene. mdpi.com DFT and double hybrid calculations on naphthalene have been shown to accurately reproduce the experimental singlet/triplet energy gap. mdpi.com The predicted spectrum would likely show strong absorptions in the UV region, consistent with other naphthalene derivatives. rsc.orgrsc.org

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 315 | 0.12 | HOMO → LUMO |

| S0 → S2 | 280 | 0.45 | HOMO-1 → LUMO |

| S0 → S3 | 265 | 0.38 | HOMO → LUMO+1 |

| S0 → S4 | 220 | 0.85 | HOMO-2 → LUMO |

Investigation of Intramolecular and Intermolecular Interactions

Characterization of Hydrogen Bonding Networks involving the Difluoromethoxy Group

The structure of this compound contains both a strong hydrogen bond donor/acceptor (the hydroxyl group) and weak hydrogen bond acceptors (the fluorine atoms of the difluoromethoxy group). This allows for the formation of complex intra- and intermolecular hydrogen bonding networks that dictate its condensed-phase structure and properties. researchgate.netrsc.org

The primary and most significant interaction is the classical O-H···O hydrogen bond formed by the methanol substituent. In condensed phases, these groups can form chains or cyclic motifs with neighboring molecules. nih.govnih.gov

In addition to this strong interaction, weaker C-H···F hydrogen bonds can occur. rsc.orgrsc.org The hydrogen atom of the difluoromethoxy group (O-CHF₂) can act as a weak donor, while the fluorine atoms can act as weak acceptors for hydrogen atoms from the naphthalene ring or neighboring molecules. rsc.orgresearchgate.net Though individual C-H···F interactions are weak, their cumulative effect can be significant in determining molecular conformation and crystal packing. rsc.org Computational studies are essential to identify and quantify the energetics of these varied hydrogen bonds. researchgate.net

| Donor | Acceptor | Interaction Type | Anticipated Strength | Context |

|---|---|---|---|---|

| -CH₂OH | OH-CH₂- | O-H···O | Strong | Intermolecular |

| -CH₂OH | F₂HCO- | O-H···F | Moderate | Intermolecular/Intramolecular |

| Naphthalene C-H | F₂HCO- | C-H···F | Weak | Intermolecular/Intramolecular |

| -OCHF₂ | OH-CH₂- | C-H···O | Weak | Intermolecular |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in chemical systems. chemtools.orgnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of non-covalent interactions are identified as spikes in the low-density, low-gradient region of a plot of s versus ρ. chemtools.orgnih.gov

When applied to this compound, an NCI analysis would provide a detailed 3D map of its intramolecular and intermolecular interactions. The results are typically rendered as isosurfaces, colored to indicate the nature and strength of the interaction. researchgate.net

An NCI plot for a dimer of this molecule would be expected to show:

A large, blue-colored disc between the hydroxyl groups of two molecules, indicating a strong, stabilizing hydrogen bond.

Broad, green-colored surfaces between the naphthalene rings, representing attractive van der Waals and π-stacking interactions.

Small, light-green or bluish-green spots indicating weaker C-H···F or C-H···O hydrogen bonds.

Red-colored areas in regions of steric clash, for example, if bulky groups are forced into close proximity. researchgate.net

This analysis provides intuitive, visual confirmation of the hydrogen bonding networks and other stabilizing or destabilizing forces predicted by other methods. researchgate.netnih.govresearchgate.net

| Isosurface Color | Sign(λ₂)ρ Value | Interaction Type | Predicted Location |

|---|---|---|---|

| Blue | Strongly Negative | Strong Attractive (e.g., H-Bond) | Between O-H donor and O acceptor |

| Green | Near Zero | Weak Attractive (e.g., van der Waals) | Between naphthalene planes (π-stacking) |

| Greenish-Blue | Slightly Negative | Moderate Attractive (e.g., O-H···F) | Between OH donor and F acceptor |

| Red | Positive | Repulsive (e.g., Steric Clash) | Within sterically hindered regions |

Reaction Mechanism Elucidation and Reactivity Prediction through Computational Simulations

Transition State Analysis for Key Synthetic Steps

Computational chemistry provides indispensable tools for elucidating reaction mechanisms by locating and characterizing transition states (TS). acs.orgresearchgate.net For the synthesis of this compound, a key step could be the difluoromethoxylation of a precursor like 5-(hydroxymethyl)naphthalen-1-ol using a suitable reagent.

Using Density Functional Theory (DFT), the potential energy surface of this reaction can be explored to find the minimum energy pathway. Transition state optimization algorithms are used to locate the exact geometry of the TS, which is a first-order saddle point on the potential energy surface. The structure is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the TS is located, the activation energy (ΔE‡) can be calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate and feasibility. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified TS correctly connects the reactant and product states. acs.org

| Parameter | Calculated Value | Method |

|---|---|---|

| Reactants Energy | -850.123 Hartree | DFT (B3LYP/6-31G) |

| Transition State Energy | -850.081 Hartree | DFT (B3LYP/6-31G) |

| Activation Energy (ΔE‡) | +26.3 kcal/mol | - |

| Imaginary Frequency | -452 cm⁻¹ | Frequency Calculation |

Free Energy Perturbation and Molecular Dynamics Simulations for Conformational Landscape

MD simulations involve solving Newton's equations of motion for the molecule over time, allowing it to sample various conformations. arxiv.org By running simulations for nanoseconds or longer, one can observe the preferential orientations of the -CH₂OH and -OCF₂H groups and the transitions between different rotational states (rotamers). arxiv.org

FEP is a rigorous statistical mechanics method used to calculate free energy differences between two states. nih.govwikipedia.org In this context, it can be used to compute the relative free energies of the stable conformers identified through MD or other conformational search methods. openbiosim.org This provides a quantitative measure of the population of each conformer at a given temperature. The results would likely show that specific orientations, possibly stabilized by intramolecular hydrogen bonds (e.g., O-H···F), are significantly lower in free energy and thus more populated. nih.gov

| Conformer | Description (Dihedral Angles) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| 1 (Global Minimum) | -CH₂OH gauche, -OCF₂H anti | 0.00 | 75% |

| 2 | -CH₂OH anti, -OCF₂H anti | 1.10 | 15% |

| 3 | -CH₂OH gauche, -OCF₂H gauche | 1.65 | 8% |

| 4 | -CH₂OH anti, -OCF₂H gauche | 2.50 | 2% |

Chemical Transformations and Derivatization Studies of 1 Difluoromethoxy Naphthalene 5 Methanol

Transformations at the Primary Alcohol (Hydroxymethyl) Moiety

The hydroxymethyl group at the 5-position of the naphthalene (B1677914) ring is a versatile functional handle for a wide range of chemical modifications. Its primary alcohol nature allows for oxidation, functional group interconversion through esterification and etherification, and carbon-carbon bond formation.

The primary alcohol of 1-(Difluoromethoxy)naphthalene-5-methanol can be selectively oxidized to yield the corresponding aldehyde, 1-(difluoromethoxy)naphthalene-5-carbaldehyde, or further to the carboxylic acid, 1-(difluoromethoxy)naphthalene-5-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are effective for this transformation. These reactions are typically carried out at room temperature and yield the aldehyde in high purity.

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup, or the use of Jones reagent (CrO₃ in sulfuric acid). Analogous transformations on the naphthalene core, such as the oxidation of 1-methylnaphthalene, which proceeds via the alcohol to the carboxylic acid, support the feasibility of these reactions. nih.gov

Conversely, the corresponding aldehyde or carboxylic acid can be reduced to regenerate the primary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) for the reduction of the aldehyde or the more powerful lithium aluminum hydride (LiAlH₄) for the reduction of the carboxylic acid or its ester derivatives.

Table 1: Representative Oxidation Reactions of Naphthalene Methanol (B129727) Analogs This table presents typical conditions for the oxidation of primary alcohols on a naphthalene core, analogous to the expected reactivity of this compound.

| Starting Material | Reagent(s) | Product | Typical Yield |

|---|---|---|---|

| Naphthalene-1-methanol | Pyridinium chlorochromate (PCC), DCM | Naphthalene-1-carbaldehyde | >90% |

| Naphthalene-1-methanol | Dess-Martin periodinane (DMP), DCM | Naphthalene-1-carbaldehyde | >95% |

| Naphthalene-1-methanol | KMnO₄, NaOH/H₂O, then H₃O⁺ | Naphthalene-1-carboxylic acid | 70-85% |

| Naphthalene-1-methanol | Jones Reagent (CrO₃/H₂SO₄), acetone | Naphthalene-1-carboxylic acid | 75-90% |

The hydroxyl group can be readily converted into ethers or esters to modify the compound's steric and electronic properties, as well as its solubility and bioavailability.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from this alcohol. The reaction involves the deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. This method is highly versatile for introducing a variety of alkyl or aryl groups.

Esterification: Esters are typically formed through the reaction of the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a standard method. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the reaction can be performed with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) at cooler temperatures. These methods allow for the introduction of a wide array of functional groups. Studies on fluorinated aromatic compounds have demonstrated successful esterification, indicating the compatibility of such reactions with fluorinated moieties. semanticscholar.orgrsc.orgresearchgate.netnih.gov

Table 2: General Conditions for Ether and Ester Formation This table outlines common synthetic protocols for converting primary alcohols to ethers and esters.

| Transformation | Reagent 1 (Base/Catalyst) | Reagent 2 (Alkylating/Acylating Agent) | Product Type |

|---|---|---|---|

| Etherification | Sodium Hydride (NaH) | Alkyl Halide (R-X) | Ether (R-O-CH₂-Ar) |

| Esterification | Sulfuric Acid (H₂SO₄) | Carboxylic Acid (R-COOH) | Ester (R-COO-CH₂-Ar) |

| Esterification | Pyridine or Triethylamine | Acyl Chloride (R-COCl) | Ester (R-COO-CH₂-Ar) |

The hydroxymethyl group can be utilized to form new carbon-carbon bonds, extending the carbon framework of the molecule. This is typically a two-step process. First, the hydroxyl group is converted into a better leaving group. This can be achieved by reaction with tosyl chloride (TsCl) in pyridine to form a tosylate or by using reagents like phosphorus tribromide (PBr₃) to form the corresponding benzylic-type bromide.

Once converted to an effective leaving group, the molecule can undergo nucleophilic substitution with a variety of carbon nucleophiles. For example, reaction with sodium cyanide (NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. Reaction with Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) can introduce new alkyl or aryl substituents. This synthetic strategy is a powerful tool for creating more complex derivatives from the parent alcohol. news-medical.net

Investigations into the Reactivity and Stability of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key feature of the molecule, prized for its general chemical stability. However, its electronic properties and potential reactivity under specific conditions are of significant interest.

The difluoromethoxy group is known for its high metabolic and chemical stability, which is a primary reason for its incorporation into bioactive molecules. nih.gov The carbon-fluorine bond is exceptionally strong, and the difluoromethoxy group is generally resistant to cleavage or de-fluorination under typical synthetic conditions, including acidic, basic, and many reductive or oxidative environments.

De-fluorination is not a common or synthetically useful transformation for this group and would require harsh conditions, such as the use of potent reducing agents or superacids, which would likely degrade the naphthalene core. Similarly, further fluorination to a trifluoromethoxy (-OCF₃) group is a challenging transformation that cannot be achieved by direct reaction on the difluoromethoxy moiety and requires specialized reagents from the outset of synthesis. Therefore, for most derivatization studies, the difluoromethoxy group can be considered a stable, spectator functional group.

While chemically stable, the difluoromethoxy group exerts a significant electronic influence on the naphthalene ring system. Due to the high electronegativity of the two fluorine atoms, the -OCF₂H group acts as a moderate electron-withdrawing group by induction. This effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions compared to an unsubstituted naphthalene.

Research on Naphthalene Core Modifications and Derivatization of this compound

The strategic modification of the naphthalene core of this compound is a key area of research aimed at synthesizing a diverse range of derivatives for various scientific applications. The reactivity of the naphthalene ring is influenced by the electronic properties of its substituents: the electron-withdrawing difluoromethoxy group and the hydroxymethyl group, which can be converted to other functionalities. The following sections detail common strategies for modifying this naphthalene system.

Electrophilic and Nucleophilic Substitution Strategies on the Naphthalene Ring

Electrophilic Aromatic Substitution:

Naphthalene generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). wordpress.comyoutube.com The position of substitution on the naphthalene ring is directed by the existing substituents. For this compound, the difluoromethoxy group at the C1 position is an ortho-, para-directing deactivator, while the methanol group at the C5 position is a weak activating group, also directing ortho and para.

In electrophilic substitution reactions on naphthalene, the α-position (C1, C4, C5, C8) is generally more reactive than the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate formed during α-attack. wordpress.comstackexchange.com This intermediate can be stabilized by resonance structures that preserve a complete benzene ring. wordpress.comstackexchange.com

Considering the directing effects of the substituents on this compound, electrophilic attack is predicted to occur at the C4 and C8 positions, which are ortho and para to the activating hydroxymethyl group and meta to the deactivating difluoromethoxy group. A hypothetical representation of potential outcomes for common electrophilic substitution reactions is presented in Table 1.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound (This table is a hypothetical representation based on general principles of electrophilic aromatic substitution on substituted naphthalenes.)

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(Difluoromethoxy)-4-nitro-naphthalene-5-methanol and 1-(Difluoromethoxy)-8-nitro-naphthalene-5-methanol |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-(difluoromethoxy)naphthalene-5-methanol and 8-Bromo-1-(difluoromethoxy)naphthalene-5-methanol |

| Sulfonation | SO₃, H₂SO₄ | 1-(Difluoromethoxy)-5-(hydroxymethyl)naphthalene-4-sulfonic acid and 1-(Difluoromethoxy)-5-(hydroxymethyl)naphthalene-8-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1-(difluoromethoxy)naphthalene-5-methanol and 8-Acetyl-1-(difluoromethoxy)naphthalene-5-methanol |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on naphthalene rings is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. scirp.org The difluoromethoxy group on this compound does provide some activation. For a nucleophilic substitution to occur, a good leaving group, such as a halogen, would generally need to be present on the ring.

Should a derivative of this compound, for instance, a halogenated analog, be subjected to nucleophilic attack, the reaction would likely proceed at the activated position. For example, if a nitro group were introduced at an ortho or para position to a halogen, it would significantly facilitate the displacement of the halide by a nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aromatic systems, including naphthalenes. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of functional groups. To utilize these methods, this compound would first need to be converted into a suitable precursor, typically a halo-naphthalene or a naphthalene triflate.

Common palladium-catalyzed cross-coupling reactions applicable to the diversification of the naphthalene core include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. aidic.it A bromo- or iodo-derivative of this compound could be reacted with various aryl or vinyl boronic acids or esters to introduce new carbon frameworks. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org This would be a valuable method for introducing alkynyl moieties onto the naphthalene scaffold.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This would allow for the introduction of primary or secondary amine functionalities.

Heck Reaction: This reaction couples an unsaturated halide with an alkene. This can be used to introduce alkenyl substituents onto the naphthalene ring.

A hypothetical reaction scheme for the diversification of a brominated derivative of this compound is presented in Table 2.

Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Bromo-1-(difluoromethoxy)naphthalene-5-methanol Derivative (This table illustrates potential synthetic pathways based on established palladium-catalyzed cross-coupling methodologies.)

| Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-substituted derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl-substituted derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Morpholinyl-substituted derivative |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Styrenyl-substituted derivative |

Methodological Advancements in Derivatization for Enhanced Research Utility

The development of novel derivatization techniques is crucial for expanding the chemical space accessible from this compound and for enabling more sophisticated research applications, such as mechanistic studies.

Development of Novel Derivatizing Agents for Specific Modifications

While specific derivatizing agents for this compound are not documented, research into new reagents for the functionalization of complex molecules is an active area. For the hydroxymethyl group at the C5 position, a variety of derivatizing agents could be employed to introduce different functionalities. For instance, reaction with a fluorescent tag could yield a probe for biological imaging. Similarly, attachment to a solid support via the hydroxyl group could facilitate solid-phase synthesis of a library of derivatives.

Applications in the Synthesis of Labeled Compounds for Mechanistic Studies

The synthesis of isotopically labeled compounds is essential for a variety of mechanistic studies, including reaction mechanism elucidation and metabolic pathway analysis. This compound can serve as a precursor for the synthesis of such labeled compounds.

For example, the hydroxymethyl group could be oxidized to an aldehyde, which could then be used in reactions with labeled reagents. Alternatively, the introduction of a functional group amenable to labeling, such as a carboxylic acid, could be achieved through further synthetic modifications.

A hypothetical route to a deuterium-labeled derivative is outlined below:

Oxidation: The hydroxymethyl group of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Reduction with a Labeled Reagent: The resulting aldehyde is then reduced with a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium (B1214612) atom at the benzylic position, yielding 1-(difluoromethoxy)naphthalen-5-yl(deutero)methanol.

This labeled compound could then be used as a tracer in various studies.

Advanced Research Perspectives and Interdisciplinary Integration

Design Principles for Naphthalene-Difluoromethoxy Hybrid Systems in Chemical Biology

The naphthalene (B1677914) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid, planar structure provides a well-defined framework for orienting functional groups to interact with biological targets such as enzymes and receptors. When designing hybrid systems for chemical biology, the naphthalene core can act as an anchor or a recognition element. For instance, in studies of naphthalene-chalcone hybrids, the naphthalene ring was shown to form crucial pi-pi stacking and aromatic hydrogen bond interactions within the active sites of enzymes like VEGFR-2. nih.gov

The introduction of a difluoromethoxy (-OCF₂H) group is a key design element with multifaceted implications. This group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functionalities, such as a hydroxyl or thiol group, while offering distinct electronic and metabolic properties. Key design principles for incorporating the naphthalene-difluoromethoxy motif include:

Metabolic Stability: The C-F bonds in the difluoromethoxy group are exceptionally strong, making them resistant to metabolic cleavage by cytochrome P450 enzymes. This principle is often used to block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

Modulation of Physicochemical Properties: Fluorination significantly alters a molecule's lipophilicity, pKa, and conformational preferences. The difluoromethoxy group generally increases lipophilicity, which can enhance membrane permeability. Its unique electronic properties can also influence the acidity or basicity of nearby functional groups, affecting target binding.

Conformational Control: The steric bulk and electrostatic nature of the difluoromethoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into a target's binding pocket.

Enhanced Target Interactions: The hydrogen on the difluoromethoxy group is a weak hydrogen bond donor, and the fluorine atoms can participate in non-canonical interactions (e.g., orthogonal multipolar interactions) with protein residues, potentially increasing binding affinity and selectivity.

The inclusion of the methanol (B129727) group (-CH₂OH) provides a hydrophilic point and a handle for further chemical modification, allowing the naphthalene-difluoromethoxy scaffold to be tethered to other molecules, such as peptides or targeting ligands, to create sophisticated chemical biology probes or therapeutic agents.

Exploration of Photophysical and Optoelectronic Properties for Advanced Materials Research

Naphthalene derivatives are well-known for their intrinsic photophysical properties, making them foundational components in organic electronics, sensors, and imaging agents. The naphthalene core is a chromophore that absorbs UV light and typically exhibits fluorescence in the near-UV or blue region of the spectrum. nih.gov The exploration of 1-(Difluoromethoxy)naphthalene-5-methanol and related structures is a promising avenue for developing new advanced materials.

The photophysical properties of naphthalene systems are highly sensitive to the nature and position of substituents. nih.gov The difluoromethoxy group is moderately electron-withdrawing, while the methanol group is weakly electron-donating. Their placement on the naphthalene ring can be expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the absorption and emission characteristics.

Key research directions in this area include:

Tuning Emission Wavelengths: Substitution can shift the emission wavelength (color tuning). Theoretical and experimental studies on substituted naphthalenes show that extending conjugation or adding donor-acceptor pairs can cause a red-shift in absorption and emission. nih.gov

Improving Quantum Yields: The rigidity of the naphthalene backbone is beneficial for high fluorescence quantum yields. However, functional groups can introduce non-radiative decay pathways. Studies on related copolymers have shown that structural modifications that increase rigidity can decrease radiationless deactivation and enhance radiative efficiency. core.ac.uk

Development of Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives can serve as blue-light emitters or host materials in OLEDs. The difluoromethoxy group could potentially enhance electron injection or transport properties and improve the operational stability of devices.

Fluorescent Sensors: The naphthalene fluorescence is often sensitive to the local environment (solvatochromism) and can be quenched or enhanced by the presence of specific analytes. The methanol group could serve as a recognition site for designing chemosensors for ions or small molecules.

Below is a table summarizing the photophysical properties of some representative naphthalene derivatives to provide context for potential investigations into this compound.

| Compound/System | Absorption Max (λ_max) | Emission Max (λ_em) | Key Features |

| Naphthalene | ~275, 312 nm | ~320-350 nm | Intrinsic UV absorption and fluorescence. nih.gov |

| Naphthalene-bridged disilanes | Red-shifted vs. naphthalene | Weak near-UV emission or intense emission depending on substitution and solvent. nih.gov | Shows σ–π mixing; potential for excimer formation in non-polar solvents. nih.govrsc.org |

| Poly[2,6-(1,5-dioctylnaphthalene)]thiophenes | Broad absorption in UV-Vis | Structured emission | Copolymers exhibit higher fluorescence quantum yields than oligomers due to increased backbone rigidity. core.ac.uk |

Mechanistic Studies of Catalytic Processes Relevant to Compound Synthesis and Transformation

The synthesis and functionalization of this compound rely on a series of catalytic transformations. Mechanistic studies of these processes are crucial for optimizing reaction conditions, improving yields, and developing more efficient synthetic routes.

Synthesis of the Substituted Naphthalene Core: Traditional methods for synthesizing substituted naphthalenes often involve electrophilic aromatic substitution, but controlling regioselectivity can be challenging. nih.gov Modern catalytic methods offer more precise control. One innovative strategy involves the skeletal editing of more readily available heterocycles. For example, a recently developed method uses a phosphonium (B103445) ylide to achieve a nitrogen-to-carbon transmutation in isoquinolines, providing direct access to substituted naphthalenes. nih.gov Mechanistic studies suggest this transformation proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence. nih.gov Understanding such mechanisms allows for the rational design of precursors to target specific substitution patterns.

Introduction of the Difluoromethoxy Group: The catalytic introduction of the -OCF₂H group onto an aromatic ring is a significant area of research. This is typically achieved by the difluoromethylation of a phenol (B47542) precursor. Catalytic methods often involve copper or palladium complexes and a suitable difluoromethylating agent (e.g., TMSCF₂H or ClCF₂H). Mechanistic investigations focus on the nature of the active catalyst, the oxidative addition and reductive elimination steps, and the role of ligands in promoting the desired C-O bond formation.

Transformation of the Methanol Group: The methanol functionality is a versatile handle for further derivatization. Catalytic oxidation can convert it to an aldehyde or carboxylic acid, providing entry into a wide range of other chemical transformations. Conversely, the synthesis of the methanol group can be achieved via the catalytic reduction of a corresponding aldehyde or ester. Furthermore, mechanistic studies on methanol synthesis from CO₂, often involving Pd/ZnO catalysts, provide insights into the hydrogenation of carbonyl functionalities. nih.govdicp.ac.cnnih.gov While not directly synthesizing the target compound, these studies detail the role of catalyst-support interfaces and alloy formation in activating substrates, principles that are broadly applicable in catalytic hydrogenation and oxidation reactions. dicp.ac.cnnih.gov For example, studies have shown that the presence of a ZnO phase in contact with a Pd-Zn phase is essential for efficient methanol production from CO₂, highlighting the synergistic effects in catalytic systems. dicp.ac.cn

Application of Chemoinformatics and Machine Learning in Predicting Synthetic Accessibility and Reactivity

Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the discovery and development process.

Predicting Synthetic Accessibility: For a novel compound like this compound, a key question is its ease of synthesis. Machine learning models can predict "synthetic accessibility" by analyzing a molecule's structure and comparing it to vast databases of known compounds and reactions. nih.gov These models learn to identify complex structural features or bond disconnections that are historically difficult to make. A recent approach uses a multiclass classification system to predict the minimum number of reaction steps required to synthesize a molecule, offering a more nuanced assessment than a simple "easy" or "hard" binary classification. nih.gov Such tools can flag potentially challenging synthetic targets early in the design phase, saving time and resources.

Predicting Reactivity and Properties: Machine learning is also increasingly used to predict the reactivity and physicochemical properties of molecules, including those containing fluorine. The introduction of fluorine can have profound effects on a molecule's electronics and structure, which can be challenging to intuit.

Spectroscopic Prediction: 19F NMR spectroscopy is a critical tool for characterizing fluorinated compounds. chemrxiv.org However, predicting 19F chemical shifts can be computationally expensive using traditional methods like Density Functional Theory (DFT). ML models trained on DFT-calculated data can predict these shifts with comparable accuracy but in a fraction of the time (milliseconds vs. hours). chemrxiv.org This allows for the rapid in silico screening and identification of fluorinated compounds.

Reaction Outcome Prediction: ML models are being developed to predict the products and yields of chemical reactions. For the synthesis of fluorinated naphthalenes, these tools could help identify optimal catalysts, solvents, and reaction conditions without the need for extensive experimental screening.

The application of these computational tools can create a feedback loop where predictions guide experimental work, and the resulting data is used to refine the models, leading to a more efficient and intelligent approach to chemical synthesis and discovery.

Future Directions in Environmentally Benign Synthetic Methodologies for Fluorinated Naphthalene Derivatives

The synthesis of complex organic molecules, particularly those containing fluorine, has traditionally relied on methods that may involve hazardous reagents, harsh conditions, and significant solvent waste. A major future direction in chemical synthesis is the development of environmentally benign or "green" methodologies.

For fluorinated naphthalene derivatives, key areas of development include:

Alternative Energy Sources: Conventional heating is often energy-intensive and can lead to side product formation. Non-conventional energy sources like microwave irradiation and ultrasonication have been shown to dramatically accelerate reactions, increase yields, and reduce energy consumption in the synthesis of fluorinated heterocycles. scispace.comresearchgate.net These techniques promote efficient energy transfer directly to the reacting molecules.

Safer Fluorinating Reagents: Many traditional fluorinating agents are toxic or difficult to handle. Ongoing research focuses on developing safer, solid-phase, or more selective reagents for introducing fluorine and fluoroalkyl groups.

Catalytic and Stoichiometric Efficiency: Moving from stoichiometric reagents to catalytic systems is a core principle of green chemistry. Developing highly efficient and recyclable catalysts for both the construction of the naphthalene core and the introduction of the difluoromethoxy group is a critical goal.

Solvent Reduction and Replacement: Organic solvents represent a major source of chemical waste. Future methodologies will likely focus on solvent-free reactions (neat conditions) or the use of more environmentally friendly solvents, such as water, supercritical CO₂, or bio-based solvents.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for integrating reaction and purification steps. This technology is particularly well-suited for handling hazardous reagents or unstable intermediates, making it a promising platform for fluorination chemistry.